molecular formula C12H14F2O2 B13935347 4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran CAS No. 139503-13-2

4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran

Cat. No.: B13935347
CAS No.: 139503-13-2
M. Wt: 228.23 g/mol
InChI Key: HEABCAMWOVYMHZ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is a chemical compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a 3,5-difluorophenyl group and a methoxy group attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with a suitable tetrahydropyran precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A similar compound with a hydroxyl group instead of a methoxy group.

    4-(3,5-Difluorophenyl)tetrahydro-2H-pyran: Lacks the methoxy group present in the target compound.

Uniqueness

4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is unique due to the presence of both the 3,5-difluorophenyl group and the methoxy group, which confer distinct chemical and physical properties

Properties

CAS No.

139503-13-2

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-4-methoxyoxane

InChI

InChI=1S/C12H14F2O2/c1-15-12(2-4-16-5-3-12)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3

InChI Key

HEABCAMWOVYMHZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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